TC-2153 Demonstrates Single-Digit Nanomolar Potency Against STEP, Comparable to the Lead Compound S8
TC-2153 inhibits STEP with an IC50 of 24.6 ± 0.8 nM, which is similar to the potency of the earlier lead compound S8 (IC50 = 17.2 ± 0.4 nM) [1]. While S8 is slightly more potent, it suffers from poor aqueous solubility and limited synthetic tractability, whereas TC-2153 offers improved physicochemical properties while maintaining strong STEP inhibition [1].
| Evidence Dimension | In vitro potency against STEP |
|---|---|
| Target Compound Data | IC50 = 24.6 ± 0.8 nM |
| Comparator Or Baseline | S8 (IC50 = 17.2 ± 0.4 nM) |
| Quantified Difference | TC-2153 is approximately 1.4-fold less potent than S8 in this assay |
| Conditions | In vitro pNPP assay; mean ± SEM; n = 4 |
Why This Matters
TC-2153 provides comparable potency to the lead compound but with superior developability, making it a more practical tool for in vivo studies and potential therapeutic development.
- [1] Xu J, Chatterjee M, Baguley TD, et al. Inhibitor of the tyrosine phosphatase STEP reverses cognitive deficits in a mouse model of Alzheimer's disease. PLoS Biol. 2014;12(8):e1001923. View Source
